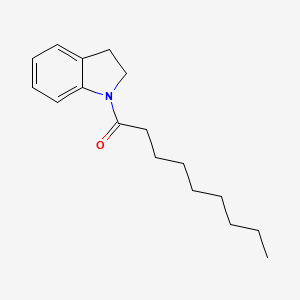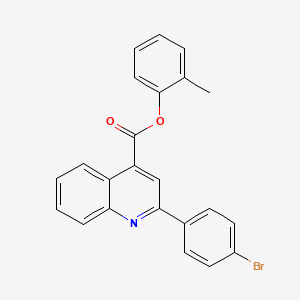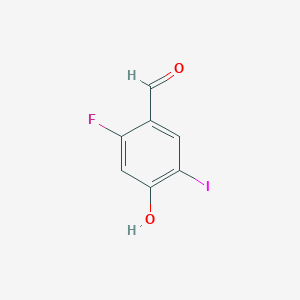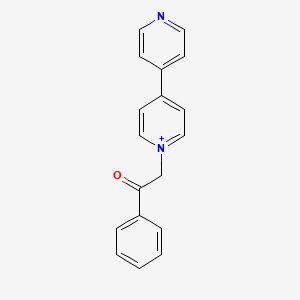
1-(2,3-Dihydroindol-1-yl)nonan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydroindol-1-yl)nonan-1-one is an organic compound with the molecular formula C17H25NO. It belongs to the class of compounds known as indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nonanone group attached to a dihydroindole moiety. It has a molecular weight of 259.3865 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydroindol-1-yl)nonan-1-one typically involves the reaction of indole derivatives with nonanone precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the indole ring undergoes acylation with a nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts acylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
1-(2,3-Dihydroindol-1-yl)nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of nonanoic acid or other oxidized derivatives.
Reduction: Formation of 1-(2,3-Dihydroindol-1-yl)nonanol.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
1-(2,3-Dihydroindol-1-yl)nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)nonan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole ring .
類似化合物との比較
Similar Compounds
- 1-(2,3-Dihydroindol-1-yl)ethanone
- 1-(2,3-Dihydroindol-1-yl)butan-1-one
- 1-(2,3-Dihydroindol-1-yl)pentan-1-one
Comparison
1-(2,3-Dihydroindol-1-yl)nonan-1-one is unique due to its longer nonanone chain, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to shorter-chain analogs, it may exhibit different biological activities and pharmacokinetic profiles, making it a valuable compound for specific research and industrial applications .
特性
分子式 |
C17H25NO |
|---|---|
分子量 |
259.4 g/mol |
IUPAC名 |
1-(2,3-dihydroindol-1-yl)nonan-1-one |
InChI |
InChI=1S/C17H25NO/c1-2-3-4-5-6-7-12-17(19)18-14-13-15-10-8-9-11-16(15)18/h8-11H,2-7,12-14H2,1H3 |
InChIキー |
FGCSNECBHGEKEE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)N1CCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12464918.png)
![2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B12464922.png)
![6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one](/img/structure/B12464933.png)
![N,N'-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12464939.png)
![N-(4-{[(4-bromophenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide](/img/structure/B12464945.png)

![3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid](/img/structure/B12464953.png)
![2-[4-(dipropylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]-1-phenylethanone](/img/structure/B12464961.png)

![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12464976.png)

![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12464996.png)
![4-(methoxycarbonyl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465001.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)
